Fmoc-3,5-dibromo-L-tyrosine
CAS No.: 201484-26-6
VCID: VC21543256
Molecular Formula: C24H19Br2NO5
Molecular Weight: 561.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-3,5-dibromo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of bromine substituents at the 3 and 5 positions of the aromatic ring. It is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. This compound plays a crucial role in various biochemical and pharmaceutical applications due to its unique structure and properties. ApplicationsFmoc-3,5-dibromo-L-tyrosine is utilized in several key areas of research: Peptide SynthesisThis compound serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. It allows for the incorporation of brominated tyrosine residues, which can enhance the properties of the resulting peptides . Drug DevelopmentIts unique structure makes it valuable in the design of novel pharmaceuticals, especially in targeting specific biological pathways. This can lead to more effective treatments with fewer side effects . BioconjugationThe presence of bromine atoms allows for selective reactions in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This is essential in creating targeted drug delivery systems . Research in NeuroscienceFmoc-3,5-dibromo-L-tyrosine can be used to study the effects of brominated amino acids on neurotransmitter activity, providing insights into neurological functions and potential therapeutic targets for neurodegenerative diseases . Fluorescent LabelingIt can be utilized in the development of fluorescent probes, enhancing imaging techniques in biological research and allowing for real-time monitoring of cellular processes . Research FindingsRecent studies have highlighted the importance of halogenation in amino acids for enhancing biological activity. For instance, selective halogenation of tyrosine residues can promote supramolecular organization in peptides, which is crucial for understanding protein function and interactions . Comparison with Other Tyrosine Derivatives
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CAS No. | 201484-26-6 | ||||||||||||||||||
Product Name | Fmoc-3,5-dibromo-L-tyrosine | ||||||||||||||||||
Molecular Formula | C24H19Br2NO5 | ||||||||||||||||||
Molecular Weight | 561.2 g/mol | ||||||||||||||||||
IUPAC Name | (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | ||||||||||||||||||
Standard InChI | InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | ||||||||||||||||||
Standard InChIKey | DGAVNNURVZYVLW-NRFANRHFSA-N | ||||||||||||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | ||||||||||||||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | ||||||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | ||||||||||||||||||
Synonyms | Fmoc-3,5-dibromo-L-tyrosine;201484-26-6;FMOC-3,5-DIBROMO-TYR-OH;C24H19Br2NO5;CTK8E5919;ZINC2539237;6759AH;RT-012866;FT-0643879;K-5901;N-(9H-Fluorene-9-ylmethoxycarbonyl)-3,5-dibromo-L-tyrosine | ||||||||||||||||||
PubChem Compound | 11330457 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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